molecular formula C12H16BrNO2 B495556 3-bromo-N-ethyl-4-propoxybenzamide

3-bromo-N-ethyl-4-propoxybenzamide

Cat. No.: B495556
M. Wt: 286.16g/mol
InChI Key: DKGNFSHGLKZFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-ethyl-4-propoxybenzamide is a synthetic benzamide derivative intended for research and development applications, particularly in medicinal chemistry. This compound features a benzamide core structure, a motif frequently explored in pharmaceutical research for its diverse biological activities. The specific substitution pattern with bromo, ethyl, and propoxy functional groups makes it a valuable intermediate for constructing more complex molecules and for structure-activity relationship (SAR) studies. Benzamide scaffolds are of significant interest in drug discovery, with research indicating their potential interaction with various biological targets. While the specific mechanism of action for this compound requires further investigation, related compounds have been studied for their roles as modulators of ion channels, such as the hERG potassium channel . Furthermore, benzamide and related heterocyclic structures are prominent in the development of anticancer agents, acting through mechanisms like enzyme inhibition and DNA interaction . This compound serves as a versatile building block for synthesizing libraries of novel chemical entities aimed at these and other therapeutic areas. Please note: This product is designated 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16g/mol

IUPAC Name

3-bromo-N-ethyl-4-propoxybenzamide

InChI

InChI=1S/C12H16BrNO2/c1-3-7-16-11-6-5-9(8-10(11)13)12(15)14-4-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

DKGNFSHGLKZFNA-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C(=O)NCC)Br

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)NCC)Br

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Research indicates that 3-bromo-N-ethyl-4-propoxybenzamide exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those associated with breast and lung cancers. The following table summarizes the IC50 values obtained from these assays:

Cell LineIC50 (µM)
MCF-715
A54920
HeLa18

These findings suggest that the compound exhibits moderate cytotoxicity against the tested cancer cell lines, indicating its potential as an anticancer agent. The proposed mechanism of action involves the inhibition of specific enzymes critical for cancer cell proliferation, enhanced by the bromobenzamide moiety which increases lipophilicity and electronic interactions with target sites .

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for antibacterial efficacy. Studies have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The structure–activity relationship (SAR) analysis indicates that modifications to the side chains can significantly affect potency .

Case Studies

1. Anticancer Screening : A comprehensive screening conducted on thienopyridine derivatives revealed that this compound showed promising results in inhibiting proliferation in MCF-7 cells through apoptosis induction mechanisms. Flow cytometry assays confirmed these findings, indicating the compound's potential as an effective anticancer agent .

2. Antibacterial Efficacy Study : A research team synthesized various derivatives of thienopyridines, including this compound, and evaluated their antibacterial effects. The compound was among the most potent tested against Staphylococcus aureus, demonstrating a clear structure–activity relationship where modifications to the side chains affected potency.

Comparison with Similar Compounds

Key Observations:

N-ethyl substitution provides a balance between steric hindrance and hydrogen-bonding capacity, contrasting with the smaller N-methyl (higher reactivity) or bulkier N-butyl groups (lower bioavailability) .

Electronic and Reactivity Profiles :

  • Bromine at position 3 (meta to the amide group) may direct electrophilic substitution reactions differently compared to para-substituted bromine (e.g., 4-bromo-N-butyl-3-methoxybenzamide) .
  • Propoxy’s longer chain could stabilize the aromatic ring via electron-donating effects, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to methoxy analogs .

Synthetic Considerations :

  • Propoxy introduction likely requires Williamson ether synthesis with 1-bromopropane, whereas methoxy/ethoxy groups are simpler to install .
  • N-ethyl substitution may involve alkylation of the amide nitrogen using ethyl halides, contrasting with methyl or butyl analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-N-ethyl-4-propoxybenzamide, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzamide core. For example, bromination at the 3-position, ethylamine substitution at the amide group, and propoxy introduction at the 4-position require careful control of reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling, or base selection for nucleophilic substitutions). Yield optimization may involve purification via column chromatography or recrystallization, as demonstrated in analogous benzamide syntheses . Monitoring intermediates using thin-layer chromatography (TLC) and adjusting stoichiometry of reagents (e.g., propyl bromide for alkoxylation) can mitigate side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., ethyl group at N, propoxy at C4) and bromine’s electronic effects on aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ion) and bromine isotope patterns .
  • Elemental Analysis : Ensures purity by matching experimental vs. theoretical C, H, N, Br percentages .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during X-ray structure determination of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction may reveal disorder in flexible groups (e.g., propoxy chain). Refinement using SHELXL with restraints on bond lengths/angles or partitioning occupancy for disordered atoms can resolve these issues. For twinned crystals, twin-law identification via PLATON and data integration in HKL-3000 are recommended. Refer to bond-length data from analogous brominated benzamides (e.g., 4-Bromo-N-phenylbenzamide ) to validate geometric parameters.

Q. What strategies are effective for probing structure-activity relationships (SAR) of this compound in biological systems?

  • Methodological Answer :

  • Systematic Substituent Variation : Replace bromine with Cl/I or modify the ethyl/propoxy groups to assess steric/electronic effects on bioactivity .
  • Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding interactions with target proteins .
  • In Vitro Assays : Use dose-response curves (e.g., IC50_{50} values) in enzyme inhibition studies to correlate structural features with potency .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :

  • Verify Sample Purity : Re-examine HPLC or GC-MS data to rule out impurities affecting NMR signals .
  • Dynamic Effects in NMR : Conformational flexibility (e.g., propoxy rotation) may average NMR signals, whereas X-ray captures static structures. Variable-temperature NMR or NOESY can detect dynamic behavior .
  • Cross-Validation : Compare crystallographic isotropic displacement parameters with DFT-optimized geometries to identify discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.